molecular formula C18H9N3O2 B3023409 9-Nitroacenaphtho[1,2-b]quinoxaline CAS No. 134859-12-4

9-Nitroacenaphtho[1,2-b]quinoxaline

Cat. No.: B3023409
CAS No.: 134859-12-4
M. Wt: 299.3 g/mol
InChI Key: VYNABXPWCQGLHT-UHFFFAOYSA-N
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Description

9-Nitroacenaphtho[1,2-b]quinoxaline is a useful research compound. Its molecular formula is C18H9N3O2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163379. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Optical Properties

9-Nitroacenaphtho[1,2-b]quinoxaline has been studied for its intriguing electrochemical and optical properties. Research indicates that the introduction of a nitro group to acenaphtho[1,2-b]quinoxaline results in substantial changes in self-assembly characteristics and a bathochromic shift in absorption spectra. These shifts extend the effective intramolecular charge transfer transitions, making them significant for studies in UV-visible range solutions (Jia et al., 2011).

Synthesis of Pyrimidine N-Oxides and Pyrroles

The compound has been used in the synthesis of pyrimidine N-oxides and pyrroles, demonstrating its versatility in creating various nitro heteroaromatic compounds. This variability in reactivity is instrumental in the field of synthetic chemistry, expanding the range of possible compounds for further study and application (Murashima et al., 1996).

Corrosion Inhibition

This compound has been investigated as a potential corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical. The efficiency of this compound as a corrosion inhibitor increases with its concentration, indicating its potential utility in protective coatings and materials science (Obot et al., 2010).

Biological Activities

The compound has shown potential in biological applications, including interactions with DNA and potential anticancer, anti-tuberculosis, and antifungal activities. The introduction of a nitro group can significantly improve these biological effects and binding to DNA, suggesting its use in pharmaceutical research (Waring et al., 2002).

Selective Cytotoxicity

Studies have explored the selective cytotoxicity of acenaphtho[1,2-b]quinoxaline derivatives, highlighting their potential in targeting specific cancer cell lines. The induction of apoptosis in certain cell lines has been observed, underscoring the compound's relevance in cancer research (Mahjoob et al., 2011).

Fluorescence and Photophysical Properties

This compound derivatives have been synthesized and studied for their fluorescence and photophysical properties. These properties make them potential candidates for use in fluorescent materials and optical sensors (Koner & Ray, 2008).

Properties

IUPAC Name

9-nitroacenaphthyleno[1,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9N3O2/c22-21(23)11-7-8-14-15(9-11)20-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)19-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNABXPWCQGLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134859-12-4
Record name 9-NITROACENAPHTHO(1,2-B)QUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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